![molecular formula C23H17FN4O B6045863 4-hydroxybenzaldehyde [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B6045863.png)
4-hydroxybenzaldehyde [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone
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Overview
Description
4-hydroxybenzaldehyde [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is commonly referred to as HFP and belongs to the family of hydrazones. HFP has been found to possess remarkable anti-cancer properties and has been extensively studied for its mechanism of action and physiological effects. In
Mechanism of Action
The mechanism of action of HFP involves the activation of the caspase pathway, which leads to apoptosis in cancer cells. HFP has also been found to downregulate the expression of various oncogenes, including c-Myc, Bcl-2, and Cyclin D1, which are involved in cell growth and proliferation. Furthermore, HFP has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and physiological effects:
HFP has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell growth and proliferation, and sensitize cancer cells to chemotherapy and radiotherapy. HFP has also been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression. In addition, HFP has been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using HFP in lab experiments is its remarkable anti-cancer properties. HFP has been shown to induce apoptosis in cancer cells and inhibit their growth and proliferation. Furthermore, HFP has been found to sensitize cancer cells to chemotherapy and radiotherapy, making it a promising candidate for combination therapy. However, one of the limitations of using HFP in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and administration route of HFP to minimize its toxicity.
Future Directions
There are several future directions for the research on HFP. One of the directions is to investigate the potential use of HFP in combination therapy with other anti-cancer drugs. Another direction is to study the optimal dosage and administration route of HFP to minimize its toxicity. Furthermore, future studies could investigate the potential use of HFP in other diseases, such as inflammation and neurodegenerative disorders. Finally, further research is needed to elucidate the molecular mechanism of action of HFP and its interactions with other signaling pathways.
Synthesis Methods
The synthesis of HFP involves the reaction of 4-hydroxybenzaldehyde with 4-fluoroaniline and 2-phenylpyrimidine-4,6-diamine in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions in ethanol, and the product is obtained after purification by recrystallization. The yield of the reaction is around 70%, and the purity of the product can be confirmed by NMR and IR spectroscopy.
Scientific Research Applications
HFP has been extensively studied for its potential anti-cancer properties. It has been found to induce apoptosis in cancer cells by activating the caspase pathway. HFP has also been shown to inhibit the growth and proliferation of cancer cells by downregulating the expression of various oncogenes. In addition, HFP has been found to sensitize cancer cells to chemotherapy and radiotherapy, making it a promising candidate for combination therapy.
properties
IUPAC Name |
4-[(Z)-[[4-(4-fluorophenyl)-6-phenylpyrimidin-2-yl]hydrazinylidene]methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN4O/c24-19-10-8-18(9-11-19)22-14-21(17-4-2-1-3-5-17)26-23(27-22)28-25-15-16-6-12-20(29)13-7-16/h1-15,29H,(H,26,27,28)/b25-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXSGZSGMALTMH-MYYYXRDXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)NN=CC3=CC=C(C=C3)O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)N/N=C\C3=CC=C(C=C3)O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Z)-[[4-(4-fluorophenyl)-6-phenylpyrimidin-2-yl]hydrazinylidene]methyl]phenol |
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